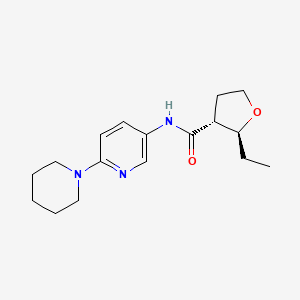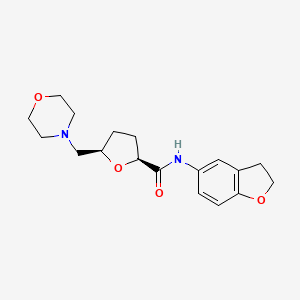![molecular formula C16H27N5O3 B7345732 (3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7345732.png)
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide, also known as EPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPC belongs to the class of pyrrolidine carboxamide derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the key applications of this compound is in the field of cancer research. This compound has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of various cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of (3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways within cells. This compound has been found to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth and survival. This compound has also been found to activate various transcription factors such as nuclear factor kappa B (NF-κB), which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been found to inhibit the activity of various enzymes such as PI3K, which plays a key role in cell growth and survival. This compound has been found to exhibit neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in a laboratory setting. This compound has been extensively studied for its potential applications in scientific research and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. This compound is a complex compound, and the synthesis process is time-consuming and expensive. This compound is also not readily available, and researchers may need to synthesize the compound themselves.
Direcciones Futuras
There are several future directions for the study of (3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide. One potential future direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound could provide insights into the development of new therapies for various diseases. Another potential future direction is to investigate the potential applications of this compound in the treatment of other diseases such as cardiovascular disease and diabetes. This compound has been found to exhibit various biochemical and physiological effects, and further research could help to identify new therapeutic targets for these diseases. Finally, researchers could investigate the potential applications of this compound in combination with other drugs. This compound has been shown to exhibit anti-cancer properties, and combining this compound with other drugs could enhance the efficacy of cancer therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects and has been studied for its potential applications in the treatment of cancer and neurological disorders. This compound has several advantages for lab experiments, but there are also some limitations to using this compound in lab experiments. Future research could help to further understand the mechanism of action of this compound and identify new therapeutic targets for various diseases.
Métodos De Síntesis
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process of this compound is complex and involves the use of various chemical reagents such as pyrazole, morpholine, and ethoxy carbonyl chloride. The synthesis process of this compound is typically carried out in a laboratory setting, and the purity of the compound is verified using various analytical techniques such as high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-2-24-15-3-4-20(13-15)16(22)18-14-11-17-21(12-14)6-5-19-7-9-23-10-8-19/h11-12,15H,2-10,13H2,1H3,(H,18,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGRRYWTLMHRK-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)NC2=CN(N=C2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)NC2=CN(N=C2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloro-1,3-benzodioxol-5-yl)-3-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]urea](/img/structure/B7345658.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)


![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)
![(1R,2R)-2-methoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B7345682.png)

![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
![(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)
![(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345728.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7345740.png)
![(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345747.png)
![1-(2-fluoro-5-methoxyphenyl)-3-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7345753.png)